MFCD21594332

Description

MFCD21594332 is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its structure integrates both phosphine and alkene moieties, enabling versatile binding modes to metals such as palladium, platinum, and rhodium. This ligand is notable for its ability to stabilize reactive metal centers while modulating catalytic activity in cross-coupling and hydrogenation reactions . The phosphine component provides strong σ-donor properties, while the alkene group contributes π-acceptance, creating a synergistic electronic environment that enhances catalytic efficiency . Its molecular architecture also allows for tunable steric effects, making it adaptable to diverse catalytic systems.

Properties

Molecular Formula |

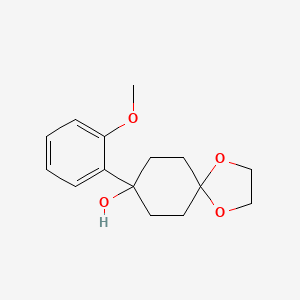

C15H20O4 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

8-(2-methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol |

InChI |

InChI=1S/C15H20O4/c1-17-13-5-3-2-4-12(13)14(16)6-8-15(9-7-14)18-10-11-19-15/h2-5,16H,6-11H2,1H3 |

InChI Key |

QFSCFTYEULQVAE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2(CCC3(CC2)OCCO3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD21594332 typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction proceeds through a series of steps, including alkylation and cyclization, to form the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of commercially available reagents and standard organic synthesis techniques. The scalability of the synthesis would depend on optimizing reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

MFCD21594332 can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups within the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive compound with applications in drug discovery.

Medicine: Its unique structure may make it a candidate for the development of new pharmaceuticals.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD21594332 involves its interaction with specific molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD21594332’s utility, two structurally related ligands are analyzed: triphenylphosphine (PPh₃) and 1,2-bis(diphenylphosphino)ethane (dppe).

Structural and Functional Comparisons

Key Research Findings

- Catalytic Efficiency : this compound outperforms PPh₃ in enantioselective hydrogenation due to its rigid framework, achieving >90% enantiomeric excess (ee) in α,β-unsaturated ester reductions. In contrast, PPh₃ requires additives to reach comparable selectivity .

- Thermal Stability : this compound-metal complexes exhibit higher thermal stability (decomposition >200°C) than dppe complexes (<150°C), attributed to the alkene group’s π-backbonding stabilization .

Discussion of Comparative Advantages and Limitations

- Advantages of this compound :

- Limitations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.